molecular formula C18H10O6 B147029 Hydrindantin CAS No. 5103-42-4

Hydrindantin

Cat. No. B147029
CAS RN: 5103-42-4
M. Wt: 322.3 g/mol
InChI Key: LWFPYLZOVOCBPZ-UHFFFAOYSA-N
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Description

Hydrindantin is a compound that is formed during the reaction of ninhydrin with amino acids. It is known to react with ammonium salts to produce Ruhemann's purple, a chromogenic reaction commonly used in analytical chemistry10. The study of hydrindantin derivatives is important for understanding the mechanism of the ninhydrin reaction, which has implications in various fields, including biochemistry and forensic science.

Synthesis Analysis

The synthesis of hydantoins, which are closely related to hydrindantin, has been extensively studied. An efficient synthesis method has been developed using 1,3-dicarbonyl compounds, ureas, and methyl ketones or terminal aryl alkenes, involving a sustainable integration of two coupled domino processes . Another approach involves fluorous synthesis, where fluorous-tagged amino esters react with isocyanates followed by cyclization to afford hydantoins . Additionally, hydantoins have been synthesized in water from urea and simple aldehydes using phosphoric anhydride, providing a 'green' approach to these compounds .

Molecular Structure Analysis

Hydantoins, including hydrindantin, are characterized by their non-aromatic five-membered heterocycle structure. They have five potential substituent sites, which include hydrogen bond acceptors and donors, allowing for a variety of chemical modifications . The molecular structure of hydrindantin and its derivatives can be studied using techniques such as NMR, IR, UV spectroscopy, and crystal structure determinations .

Chemical Reactions Analysis

Hydantoins can undergo various chemical reactions due to their reactive nature. They can react with nucleophilic and electrophilic reagents, and can be protonated in strongly acidic solutions to form hydantoin cations. Alkylation can occur at the N-3 position with alkyl halides in alkaline solutions . The complexation of metals with hydantoins has also been studied, with 5,5-dimethylhydantoin showing the ability to complex with various metals, affecting the equilibrium chemistry and speciation of metals in wastewater systems .

Physical and Chemical Properties Analysis

Hydantoins are weak acids, with their acidic character attributed to the dissociation of the proton bonded to the nitrogen atom, which allows for charge delocalization in the anion. The physicochemical properties of hydantoins have been studied using various spectroscopic techniques, and their reactivity has been explored in the context of their potential as drug candidates in medicinal chemistry .

Relevant Case Studies

Hydantoins have been used as a privileged scaffold in medicinal chemistry due to their synthetic feasibility and the ease of accepting various substituents. They have been found to exhibit a broad spectrum of biological and pharmacological activities, including against cancers, microbial infections, metabolic diseases, and epilepsy . The synthesis of hydantoins spiro-fused to pyrrolidines has been described, providing compounds with the 2-arylethyl amine moiety, a feature often found in central nervous system-active compounds . Solid-phase synthesis methods have also been developed for hydantoins tethered to ureas, starting from resin-bound amino acids9.

Scientific Research Applications

Quantitative Determination of Amino Acids and Peptides

Hydrindantin has been utilized in an improved ninhydrin-hydrindantin reagent for the quantitative determination of amino acids and peptides. This reagent, a modification of an earlier solution, offers advantages such as high stability, low reagent blank values, and nearly stoichiometric yields of Ruhemann's purple for most amino acids (Matheson, Tigane, & Hanes, 1961).

Solvent for the Ninhydrin Reaction in Amino Acid Analysis

In amino acid analysis, hydrindantin has been used in ninhydrin reagents with dimethyl sulfoxide as a solvent. This replaces the toxic methyl Cellosolve and provides a chemically preferable and relatively non-toxic alternative. This ninhydrin-hydrindantin solution offers improved stability and equal performance in the quantitative determination of amino acids (Moore, 1968).

Reduction of Ninhydrin with Titanous Chloride

Hydrindantin's role in the reaction of ninhydrin with amino acids was explored, emphasizing its advantages when reduced with titanous chloride. This approach offers greater stability and ease of preparation compared to commercial preparations requiring the addition of hydrindantin (James, 1984).

Mechanism of Ninhydrin Reaction with Amino Acids

A study aimed to elucidate the mechanism of the reaction of ninhydrin with amino acids, focusing on hydrindantin derivatives. This research highlighted the inadequacies in previous concepts and proposed a new understanding of the reaction mechanism (Nathalie & Fowler, 2003).

Photochemistry of Ninhydrin

The photochemistry of ninhydrin, including the formation of hydrindantin, was studied in various solvents. This research demonstrated how solvent type influences the photochemistry of ninhydrin and the formation of hydrindantin (Kleinman et al., 2003).

Synthesis and Characterization of Thiohydantoins

Hydrindantin analogues such as thiohydantoin have been synthesized and characterized, emphasizing their physical, chemical, and biological properties, and potential applications in therapy, medicine, and industry (Šmit et al., 2019).

Novel Derivatives in Leukemia Therapy

Studies on novel hydantoin derivatives, including spirohydantoin compounds, revealed their potential as anticancer agents in leukemia therapy. These compounds exhibited cytotoxic effects on leukemic cell lines and induced apoptosis through the mitochondrial pathway (Kavitha et al., 2009).

Safety And Hazards

When handling Hydrindantin, personal protective equipment/face protection should be worn . It should be ensured that there is adequate ventilation . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

properties

IUPAC Name

2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione
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InChI

InChI=1S/C18H10O6/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22/h1-8,23-24H
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InChI Key

LWFPYLZOVOCBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O
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Molecular Formula

C18H10O6
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DSSTOX Substance ID

DTXSID8063701
Record name [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy-
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Molecular Weight

322.3 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrindantin
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Product Name

Hydrindantin

CAS RN

5103-42-4
Record name Hydrindantin
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Record name [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy-
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Record name 2,2'-dihydroxy-2,2'-biindan-1,1',3,3'-tetraone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
PJ Lamothe, PG McCormick - Analytical Chemistry, 1973 - ACS Publications
… they again suggest that hydrindantin is actively involved in formation of DVD A. In an effort to resolve the differencesof opinion concerning the actual role of hydrindantin in the reaction …
Number of citations: 71 pubs.acs.org
AT Matheson, E Tigane… - Canadian Journal of …, 1961 - cdnsciencepub.com
… , as was shown subsequently, the hydrindantin content had fallen below a certain required … The detrimental effect of excessive hydrindantin is due to the fact that hydrindantin solutions…
Number of citations: 72 cdnsciencepub.com
S Ruhemann - Journal of the Chemical Society, Transactions, 1911 - pubs.rsc.org
… with which it is oxidised to hydrindantin; the fact, however, … of the colour reaction of hydrindantin. The aqueous solution of … blue precipitate; it further forms hydrindantin on treatment with …
Number of citations: 63 pubs.rsc.org
A Boukaoud, Y Chiba, K Fatimi, N Yahimi… - Advances in Green …, 2021 - Springer
… calculated electronic properties of the isolated hydrindantin molecule. … of hydrindantin in the gas phase obtained by the B3LYP functional. The optimized crystal structure of hydrindantin-…
Number of citations: 1 link.springer.com
R Moubasher, W Awad, M Ibrahim… - Journal of the Chemical …, 1950 - pubs.rsc.org
… 24 hours, whereupon hydrindantin (0-02 … Hydrindantin (0.1 g.) was triturated with aqueous sodium hydroxide (10%; 10 cc). The mixture was aciditied and kept for 24 hours, hydrindantin …
Number of citations: 0 pubs.rsc.org
RW Asmussen, H Soling - ACTA CHEMICA SCANDINAVICA, 1954 - actachemscand.org
A magnetoehemical investigation of the blue and blue-violet bariumsalts of alloxantin, tetramethyl-alloxantin and hydrindantin has proved that these compounds in contrast to the …
Number of citations: 14 actachemscand.org
S Moore - Journal of Biological Chemistry, 1968 - Elsevier
… for the reduced form of ninhydrin (hydrindantin) than is methyl … The result is a ninhydrin-hydrindantin solution in 75% dimethyl … solvent which is capable of dissolving both hydrindantin …
Number of citations: 987 www.sciencedirect.com
DA MAcFADYEN, N Fowler - Journal of Biological Chemistry, 1950 - Elsevier
Methods Preparation of Hydrindantin-A solution of 0.5 gm. of ascorbic acid and 1 gm. of ninhydrin in 200 ml. of McIlvaine’s buffer (0.1 M) at pH 3 was heated to 90” and the crystals …
Number of citations: 35 www.sciencedirect.com
T Bruice, F Richards - The Journal of Organic Chemistry, 1958 - ACS Publications
… In practicethe requisite proportions of hydrindantin and ninhydrin are … while that of hydrindantin decreased. If a great excess of KCN was employed (pH 6), no hydrindantin was …
Number of citations: 20 pubs.acs.org
EW Yemm, EC Cocking, RE Ricketts - Analyst, 1955 - pubs.rsc.org
… of ninhydrin to hydrindantin. The ammonia then condenses with the hydrindantin to form … presence of a reducing agent capable of producing hydrindantin. It is, however, inconsistent …
Number of citations: 178 pubs.rsc.org

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